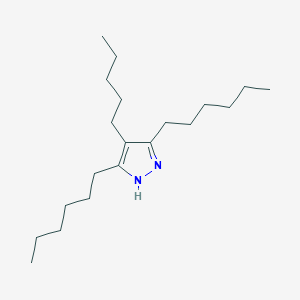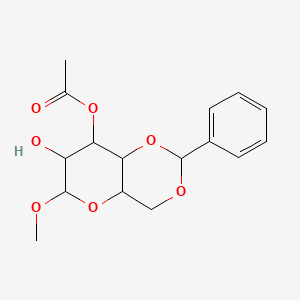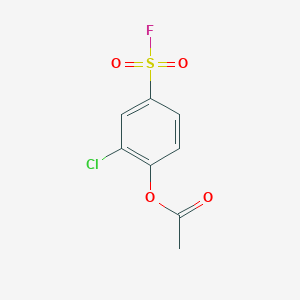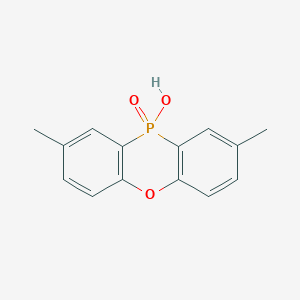
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is a phosphorus-containing organic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyl group and two methyl groups attached to a phenoxaphosphinine ring, with an oxide group at the 10th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide typically involves the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine. One common method is the use of potassium permanganate in an alkaline medium, which results in the formation of 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid . This compound can then be further processed to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, depending on the reaction conditions and the nature of the substituents.
Major Products
The major products formed from these reactions include various derivatives of 10-Hydroxy-2,8-dimethylphenoxaphosphinine, such as 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .
Aplicaciones Científicas De Investigación
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of polybenzoimidazoles and other phosphorus-containing polymers.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid
- 2,8-Dimethyl-10H-phenoxaphosphinine 10-oxide
Uniqueness
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is unique due to its specific structural features, including the presence of both hydroxyl and oxide groups at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
15320-91-9 |
|---|---|
Fórmula molecular |
C14H13O3P |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
10-hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C14H13O3P/c1-9-3-5-11-13(7-9)18(15,16)14-8-10(2)4-6-12(14)17-11/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
XMQJFASSDPCFTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


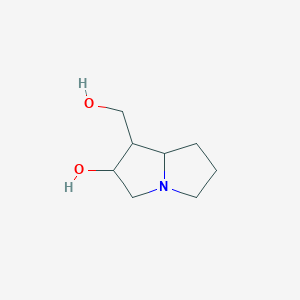
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

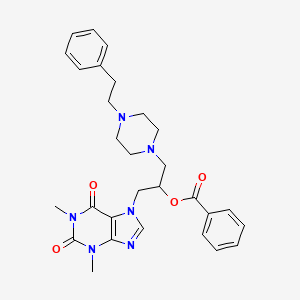
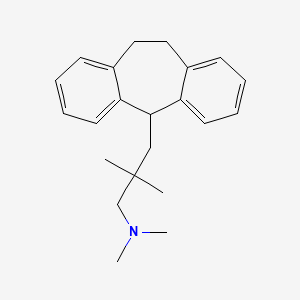
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
